![molecular formula C25H24N2O3S B2767599 1-[4-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline CAS No. 391876-88-3](/img/structure/B2767599.png)
1-[4-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . Automated synthesis of these compounds was carried out according to the β-cyanoethyl phosphoramidite scheme via the Staudinger reaction .Molecular Structure Analysis
The molecular structure of THIQs with a stereogenic center at position C(1) are the key fragments of a diverse range of alkaloids and bioactive molecules .Chemical Reactions Analysis
Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates. Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Scientific Research Applications
Anticancer Applications
The 1,2,3,4-tetrahydroisoquinoline moiety, a core structure in this compound, has been studied for its potential in anticancer therapy. This class of compounds, including various analogs, has shown potent cytotoxicity against different cancer cell lines, such as breast cancer cells (MCF-7, MDA-MB-231, and Ishikawa). The synthesis approach and the biological activity testing indicate a significant interest in tetrahydroisoquinoline derivatives as prospective anticancer agents, leveraging their cytotoxic properties in targeting cancerous cells (Redda, Gangapuram, & Ardley, 2010).
Antiallergic Activity
Research into quinoline derivatives has uncovered that certain modifications, such as the incorporation of specific substituents, can enhance their antiallergic activity. This is evident in the development of compounds demonstrating increased effectiveness in rat models for passive cutaneous anaphylaxis, suggesting a potential pathway for creating more efficient antiallergic medications (Erickson et al., 1978).
Synthesis and Chemical Properties
The compound's framework facilitates the exploration of its synthesis and chemical properties, including reactions under various conditions to yield derivatives with potentially significant biological activities. Studies have focused on the visible light-promoted synthesis of sulfonylmethyl isoquinoline diones, highlighting advanced methods in organic synthesis that could lead to new drug discovery pathways (Liu et al., 2016). Additionally, research into the sulfonation of hydroxyquinoline derivatives has provided insights into the chemical behavior of these compounds, potentially informing their further application in pharmaceutical development (Smirnov et al., 1972).
Mechanism of Action
Target of Action
The compound, also known as Oprea1_633380, is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq-based compounds, including oprea1_633380, are known to interact with their targets, leading to changes that result in their biological activity
Result of Action
Given its classification as a thiq-based compound, it is likely to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Future Directions
properties
IUPAC Name |
[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c28-25(27-16-5-9-20-7-3-4-10-24(20)27)21-11-13-23(14-12-21)31(29,30)26-17-15-19-6-1-2-8-22(19)18-26/h1-4,6-8,10-14H,5,9,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHGMZONZNCCSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.